(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
[7-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)6-1-2-14-4-7(5-15)13-8(14)3-6/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDGCIHLCHXTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Functionalization via Palladium-Catalyzed Cross-Coupling and Amidation
A detailed synthetic route involves starting from substituted pyridin-2-yl precursors and proceeding through palladium-catalyzed cross-coupling reactions, amidation, and reduction steps to yield the imidazo[1,2-a]pyridine derivatives with desired substituents.
- Key reagents and catalysts: Pd2(dba)3, Xantphos ligand, t-BuONa base.
- Typical conditions: Stirring at 110 °C under nitrogen atmosphere for 12 hours.
- Purification: Preparative HPLC to isolate the product with high purity.
This method has been used to synthesize related compounds with trifluoromethyl substituents, showing good yields and scalability. The final methanol group can be introduced by reduction of corresponding amides or esters using borane reagents such as BH3·Me2S in THF at 0–60 °C.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Cross-coupling | Pd2(dba)3, Xantphos, t-BuONa, toluene, 110 °C, 12 h | Formation of substituted imidazo[1,2-a]pyridine core |
| Amidation | Acid, EDCI, pyridine, 25 °C, 12 h | Amide intermediate formation |
| Reduction to methanol | BH3·Me2S, THF, 0–60 °C | Conversion to methanol derivative |
Source: Research data from RSC supplementary materials
Detailed Reaction Conditions and Characterization Data
Example Procedure for Pyridinylmethanol Intermediate Preparation
- Starting from pyridine-2-carboxaldehyde, reaction with phenylmagnesium bromide (Grignard reagent) in dry THF at 0 °C under argon.
- Stirring for 4 hours from 0 °C to room temperature.
- Quenching with saturated NH4Cl solution.
- Extraction with ethyl acetate, drying over anhydrous Na2SO4.
- Purification by silica gel chromatography (30% EtOAc/hexane).
- Yield: 92%, white solid with mp 70–71 °C.
This intermediate is crucial for further cyclization steps leading to the final imidazo[1,2-a]pyridine derivatives.
Characterization Highlights
- 1H NMR (600 MHz, CDCl3): Signals consistent with pyridinylmethanol structure.
- 13C NMR (150 MHz, CDCl3): Carbon resonances confirming aromatic and alcohol carbons.
- HRMS (ESI-Orbitrap): Accurate mass matching calculated molecular formula.
Summary Table of Preparation Methods
Research Findings and Notes
- The palladium-catalyzed method combined with amidation and borane reduction is the most direct and established route for synthesizing (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol or closely related compounds.
- The trifluoromethyl group introduction is typically achieved via appropriate substituted starting materials or post-cyclization functionalization.
- Ritter-type reactions catalyzed by Bi(OTf)3 offer a novel and efficient alternative for heterocyclic alcohol synthesis but require adaptation for the specific imidazo[1,2-a]pyridine scaffold.
- Purification by preparative HPLC or silica gel chromatography ensures high purity suitable for further applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced derivatives with altered functional groups, and substituted derivatives with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
Medicinal Chemistry
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol has been studied for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Case Studies:
- Anticancer Activity : Research indicates that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties. A study found that compounds with trifluoromethyl substitutions enhance biological activity against various cancer cell lines .
- Antimicrobial Properties : The compound's ability to disrupt microbial cell membranes has been documented, suggesting potential use as an antimicrobial agent .
Agrochemicals
The compound may serve as a precursor for developing agrochemical products due to its effectiveness in pest control and plant growth regulation.
Case Studies:
- Pesticide Development : Research has shown that trifluoromethylated imidazoles can act as effective pesticides, providing broad-spectrum control against pests while minimizing environmental impact .
Material Science
In material science, this compound is explored for its potential in synthesizing advanced materials.
Applications:
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal and mechanical properties due to the incorporation of trifluoromethyl groups .
Mechanism of Action
The mechanism of action of (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazo[1,2-a]pyridine core can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
(8-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-methanol
- Molecular Formula : Likely C₉H₇F₃N₂O (inferred from structural similarity).
- Key Differences: The trifluoromethyl group is at position 8 instead of 6. For example, the 8-substituted isomer may exhibit reduced planarity compared to the 7-substituted derivative, impacting π-π stacking interactions .
(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol
- Molecular Formula : C₉H₁₀N₂O.
- Molecular Weight : 162.19 g/mol.
- Key Differences : Substitution of trifluoromethyl with methyl reduces electronegativity and lipophilicity (logP decreases). The methyl group is less sterically demanding, which may enhance solubility but reduce metabolic stability compared to the trifluoromethyl analog .
Functional Group Modifications
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic Acid
- Molecular Formula : C₉H₅F₃N₂O₂.
- Molecular Weight : ~230 g/mol (calculated).
- Key Differences : Replacement of hydroxymethyl with a carboxylic acid group introduces stronger acidity (pKa ~4–5) and higher polarity. This enhances water solubility but may limit membrane permeability. The carboxylic acid also allows for salt formation, unlike the neutral hydroxymethyl group .
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Molecular Formula : C₁₉H₁₆N₃OS.
- The absence of a hydroxymethyl group reduces hydrogen-bonding capacity, likely shifting pharmacological activity toward kinase inhibition or protein-binding pathways .
Core Structure Variations
2-Phenylimidazo[1,2-a]pyrimidin-3-amine
- Molecular Formula : C₁₂H₁₀N₄.
- Key Differences: Replacement of the pyridine ring with pyrimidine alters electron density and hydrogen-bonding sites.
Biological Activity
Overview
(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that has garnered attention in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound features an imidazo[1,2-a]pyridine core with a trifluoromethyl group at the 7-position and a methanol group at the 2-position. Its diverse bioactivity spectrum includes antiviral, antibacterial, antifungal, anticancer, and antiulcer properties, making it a candidate for further research in medicinal chemistry.
Target of Action
The specific biological targets of this compound remain largely unidentified. However, compounds within the imidazo[1,2-a]pyridine class are known to interact with various biomolecules through multiple mechanisms depending on their functional groups.
Mode of Action
Imidazo[1,2-a]pyridines generally engage their targets by modulating enzyme activity or influencing cellular signaling pathways. The trifluoromethyl group enhances binding affinity to certain enzymes, which may lead to either inhibition or activation depending on the context.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that related compounds exhibit significant inhibitory effects against various cancer cell lines.
| Compound | K562 (CML) IC50 (µM) | HL-60 (APL) IC50 (µM) | A549 (Lung) IC50 (µM) |
|---|---|---|---|
| 7 | 2.27 ± 0.81 | 1.42 ± 0.54 | 26.95 ± 0.64 |
| 10 | 2.53 ± 0.54 | 1.52 ± 0.54 | Not tested |
These results indicate that compounds derived from the imidazo[1,2-a]pyridine framework can induce apoptosis and cell cycle arrest in cancer cells, specifically at the G2/M phase.
Antimicrobial Activity
Compounds similar to this compound have also shown promising antibacterial and antifungal activities. The presence of the trifluoromethyl group is believed to enhance these properties by increasing lipophilicity and improving membrane penetration.
This compound interacts with various enzymes and proteins involved in critical biochemical pathways:
- Enzyme Inhibition : The compound acts as an inhibitor for several protein kinases, which are crucial in cell signaling and regulation.
- Cellular Effects : It modulates gene expression and cellular metabolism by influencing signaling pathways associated with growth and apoptosis.
Study on Anticancer Properties
A recent investigation into a series of imidazo[1,2-a]pyridine derivatives demonstrated that these compounds could effectively inhibit cancer cell proliferation across multiple lines:
- Cell Lines Tested : K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma).
The study reported that certain derivatives achieved IC50 values comparable to established chemotherapeutics like imatinib and sorafenib.
Q & A
Q. What are the common synthetic routes for (7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol, and how are reaction conditions optimized?
The synthesis typically involves condensation of 2-aminopyridine derivatives with carbonyl-containing precursors. For example:
- Microwave-assisted synthesis (MAOS) accelerates reactions by reducing time and improving yields. A modified procedure under microwave irradiation using diglyme as a solvent achieved efficient cyclization .
- Stepwise functionalization : Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate intermediates (e.g., CAS 1507136-09-5) can be hydrolyzed to yield the methanol derivative .
- Catalytic systems : Palladium catalysts (e.g., Pd(dppf)Cl₂) and bases like K₃PO₄ are critical for Suzuki-Miyaura couplings to introduce aryl groups .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positioning. For example, imidazo[1,2-a]pyridine derivatives show distinct aromatic proton shifts between δ 7.5–9.0 ppm .
- X-ray crystallography : Resolves molecular geometry and non-covalent interactions (e.g., hydrogen bonds, π-stacking) critical for stability .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals) to predict packing efficiency .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard identification : The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3) .
- Preventive measures : Use fume hoods, wear nitrile gloves/lab coats, and avoid dust generation. Store in sealed containers at room temperature .
- Emergency response : For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can the imidazo[1,2-a]pyridine core be functionalized to enhance bioactivity or binding affinity?
- Electrophilic substitution : Bromination at the 3-position using HBr/CH₃COOH introduces handles for cross-coupling .
- Sulfonylation : Reaction with meta-chloroperoxybenzoic acid (mCPBA) converts ethylsulfanyl to sulfonyl groups, improving solubility and target engagement .
- Gold-catalyzed C–H activation : Generates α-imino carbenes for regioselective derivatization .
Q. What computational strategies are employed to predict non-covalent interactions and reactivity?
- Density Functional Theory (DFT) : Models electronic properties (e.g., frontier molecular orbitals) to predict reaction pathways .
- Molecular docking : Screens binding modes with biological targets (e.g., kinases) using PubChem-derived 3D structures .
- Retrosynthetic analysis : Tools like Pistachio/BKMS_METABOLIC databases propose feasible routes for novel derivatives .
Q. How do researchers address contradictions in reaction yields or purity across synthetic protocols?
- Method comparison : Microwave synthesis (e.g., 85% yield for 3an ) vs. conventional heating may explain discrepancies in efficiency .
- Purification challenges : Reverse-phase chromatography is critical for isolating polar derivatives, especially trifluoromethyl-containing analogs .
- Analytical validation : LC-MS (e.g., [M+H]⁺ = 493.9 ) and HRMS ensure purity and structural fidelity despite competing side reactions.
Q. What role does the trifluoromethyl group play in modulating physicochemical properties?
- Lipophilicity : The -CF₃ group enhances membrane permeability (logP ~2.5–3.5) .
- Metabolic stability : Fluorine atoms reduce oxidative degradation, extending half-life in biological systems .
- Electronic effects : Electron-withdrawing -CF₃ influences π-π stacking in crystal lattices and binding to hydrophobic enzyme pockets .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
